[(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate
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Overview
Description
[(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate is a chemical compound with the molecular formula C6H10N2S·2HCl·H2O. It is a thiazole derivative, which means it contains a five-membered ring with both sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate typically involves the reaction of 2-ethyl-1,3-thiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt. The final product is obtained as a hydrate by crystallization from water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and drying processes to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions
[(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
[(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar ring structure.
Thiazolidine: A reduced form of thiazole.
Sulfoxides and Sulfones: Oxidized derivatives of thiazole.
Uniqueness
[(2-Ethyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride hydrate is unique due to its specific substitution pattern and the presence of the dihydrochloride hydrate form. This gives it distinct chemical properties and reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
(2-ethyl-1,3-thiazol-4-yl)methanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH.H2O/c1-2-6-8-5(3-7)4-9-6;;;/h4H,2-3,7H2,1H3;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIESVHVEZLDABP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CN.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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